molecular formula C6H3ClINO2 B1360039 2-Chloro-1-iodo-4-nitrobenzene CAS No. 41252-96-4

2-Chloro-1-iodo-4-nitrobenzene

Cat. No. B1360039
CAS RN: 41252-96-4
M. Wt: 283.45 g/mol
InChI Key: FQXFHRSYMORXKN-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-4-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is a solid substance with a molecular weight of 283.45 . The compound should be stored in a dark place, sealed in a dry environment, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of nitro compounds like 2-Chloro-1-iodo-4-nitrobenzene can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-iodo-4-nitrobenzene can be represented by the InChI code: 1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H . This indicates the presence of six carbon atoms, three hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-iodo-4-nitrobenzene are likely to be similar to those of other nitroaromatic compounds. For instance, nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Microbial Degradation

Research has shown that certain bacterial strains, like Pseudomonas acidovorans XII, can utilize compounds similar to 2-Chloro-1-iodo-4-nitrobenzene, such as 1-chloro-4-nitrobenzene, as a sole source of carbon, nitrogen, and energy. This demonstrates potential applications in bioremediation and environmental cleanup processes (Shah, 2014).

Catalytic Synthesis

The compound has been used in catalytic synthesis processes. For example, research on the catalysis of aromatic nitrations with dinitrogen pentoxide has indicated that compounds like 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene can be effectively used in these reactions (Claridge et al., 1999).

Electrochemical Sensing

Studies on the development of electrochemical sensors have utilized related compounds, such as 1-chloro-4-nitrobenzene, indicating the potential use of 2-Chloro-1-iodo-4-nitrobenzene in the detection of environmental pollutants (Vinoth et al., 2020).

Nanotechnology

1-Iodo-4-nitrobenzene, a closely related compound, has been used in nanotechnology for constructing nanowires on graphite. This suggests potential applications of 2-Chloro-1-iodo-4-nitrobenzene in nanoscale materials and devices (Jiang et al., 2007).

Biodegradation Research

Studies on the biodegradation of similar compounds, like 1-Chloro-4-Nitrobenzene, by bacterial strains reveal insights into environmental bioremediation and the breakdown of pollutants (Katsivela et al., 1999).

Analytical Chemistry

The compound's relatives, such as 1-chloro-4-nitrobenzene, have been studied in analytical chemistry for understanding reaction mechanisms and developing new analytical methods, indicating potential applications for 2-Chloro-1-iodo-4-nitrobenzene in this field (Chen et al., 2012).

Future Directions

Future research on 2-Chloro-1-iodo-4-nitrobenzene could focus on the development of more efficient and selective catalysts for its reactions . For instance, Ru-based nanoparticles catalysts promoted with different transition metals have shown promise in the hydrogenation of halogenated nitroaromatic compounds .

properties

IUPAC Name

2-chloro-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFHRSYMORXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194174
Record name 2-Chloro-1-iodo-4-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-iodo-4-nitrobenzene

CAS RN

41252-96-4
Record name 2-Chloro-1-iodo-4-nitrobenzene
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Record name 2-Chloro-1-iodo-4-nitrobenzene
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Record name 2-Chloro-1-iodo-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Ronaldson - Australian Journal of Chemistry, 1981 - CSIRO Publishing
p-Nitrobenzenediazonium chloride in conc. HCl coupled to guaiacol (2-methoxyphenol) to give 4-hydroxy-3-methoxy-4'-nitroazobenzene, but did not couple to veratrole (1,2-…
Number of citations: 1 www.publish.csiro.au
A Ali, J Wang, RS Nathans, H Cao, N Sharova… - …, 2012 - Wiley Online Library
The human immunodeficiency virus 1 (HIV‐1) virion infectivity factor (Vif) protein, essential for in vivo viral replication, protects the virus from innate antiviral cellular factor apolipoprotein …

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